![molecular formula C10H12O3 B15096021 2-(4-Hydroxy-2-methylphenyl)propanoic acid](/img/structure/B15096021.png)
2-(4-Hydroxy-2-methylphenyl)propanoic acid
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Overview
Description
2-(4-Hydroxy-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid, featuring a hydroxy group and a methyl group attached to a phenyl ring. This compound is known for its various applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which yields 2-(4-methylphenyl)propanoic acid . Another method includes the use of benzyl cyanide, methylcarbonate, toluene, and sodium methylate under specific molar ratios and reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of supported copper chloride catalysts in micro-pressure reactions is one such method .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.
Substitution: Electrophilic substitution reactions are common due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Hydroxy-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference material in analytical chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and is investigated for its therapeutic potential.
Industry: The compound is utilized in the production of polymers, coatings, and rubber additives.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: This compound is structurally similar but lacks the hydroxy group, which affects its reactivity and applications.
2-Hydroxyibuprofen: Known for its pharmaceutical applications, this compound shares a similar structure but has different substituents.
Uniqueness
2-(4-Hydroxy-2-methylphenyl)propanoic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-5-8(11)3-4-9(6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13) |
InChI Key |
COQXEEDLMRKOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)C(=O)O |
Origin of Product |
United States |
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